2,6-Dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride
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Overview
Description
2,6-Dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2,6-dimethylpyridine with 4-phenylpiperazine in the presence of a suitable catalyst. The carboxamide group is then introduced through a reaction with an appropriate carboxylating agent under controlled conditions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter levels and signaling, which may have therapeutic implications for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
- 2,6-Dimethyl-4-(4-ethylpiperazin-1-yl)pyridine-3-carboxamide
- 2,6-Dimethyl-4-(4-benzylpiperazin-1-yl)pyridine-3-carboxamide
Uniqueness
2,6-Dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride is unique due to the presence of the phenylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-13-12-16(17(18(19)23)14(2)20-13)22-10-8-21(9-11-22)15-6-4-3-5-7-15;/h3-7,12H,8-11H2,1-2H3,(H2,19,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAGTGWZPKNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)N)N2CCN(CC2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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